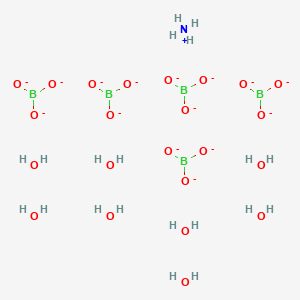
Diethyl (2r)-2-chlorosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2r)-2-chlorosuccinate is an organic compound with the molecular formula C8H13ClO4 It is a derivative of succinic acid, where the hydrogen atom at the second carbon is replaced by a chlorine atom, and the carboxyl groups are esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2r)-2-chlorosuccinate can be synthesized through several methods. One common approach involves the chlorination of diethyl succinate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C4H6(CO2Et)2+SOCl2→C4H5Cl(CO2Et)2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2r)-2-chlorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to diethyl succinate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis can convert the ester groups to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Diethyl (2r)-2-azidosuccinate or diethyl (2r)-2-thiocyanatosuccinate.
Reduction: Diethyl succinate.
Hydrolysis: 2-chlorosuccinic acid.
Scientific Research Applications
Diethyl (2r)-2-chlorosuccinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of drugs, particularly those targeting metabolic pathways involving succinic acid derivatives.
Biological Studies: It is employed in studies investigating enzyme-catalyzed reactions and metabolic processes.
Industrial Applications: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of diethyl (2r)-2-chlorosuccinate involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. In biological systems, it may interact with enzymes that process succinic acid derivatives, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl (2r)-2-bromosuccinate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
Diethyl (2r)-2-iodosuccinate: Contains an iodine atom, making it more reactive than the chloro and bromo analogs.
Uniqueness
Diethyl (2r)-2-chlorosuccinate is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chlorine atom provides a good leaving group for substitution reactions, while the ester groups offer opportunities for further functionalization.
Properties
Molecular Formula |
C8H13ClO4 |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
diethyl (2R)-2-chlorobutanedioate |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
JWJDXJCSVYLGDD-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C(=O)OCC)Cl |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)

![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)



![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)



